6β-Μethyl Prednisolone-d3 21-Acetate
Description
6β-Methyl Prednisolone-d3 21-Acetate (Catalogue No.: PA STI 063650) is a deuterated derivative of the glucocorticoid prednisolone, modified at the 6β position with a methyl group and at the 21-position with an acetate ester. Its molecular formula is C24H29D3O6, with a molecular weight of 419.53 g/mol . The deuterium (D3) substitution replaces three hydrogen atoms, typically enhancing metabolic stability and making the compound useful as an internal standard in analytical methods (e.g., LC-MS) for quantifying prednisolone derivatives in biological matrices.
Structurally, it retains the core pregna-1,4-diene-3,20-dione backbone of prednisolone but incorporates stereochemical and isotopic modifications that influence its pharmacological and physicochemical properties.
Properties
Molecular Formula |
C₂₄H₂₉D₃O₆ |
|---|---|
Molecular Weight |
419.53 |
Synonyms |
(6β,11β)-21-(Acetyloxy)-11,17-dihydroxy-6-(methyl-d3)pregna-1,4-diene-3,20-dione; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Molecular and Structural Differences
Steric and Isotopic Modifications
- 6β vs. 6α Methyl Substitution :
The β-configuration of the methyl group at position 6 in 6β-Methyl Prednisolone-d3 21-Acetate alters receptor binding compared to the 6α isomer (e.g., 6α-Methyl Prednisolone 21-Acetate). β-Methyl derivatives often exhibit reduced glucocorticoid receptor affinity but improved metabolic resistance due to steric hindrance . - Deuterium (D3) Substitution: The deuterium atoms in 6β-Methyl Prednisolone-d3 21-Acetate slow metabolic degradation via the kinetic isotope effect, extending its half-life in research settings. This contrasts with non-deuterated analogs like 6β-Methylprednisolone 21-Acetate (416.51 g/mol), which are more prone to hepatic metabolism .
Hazard Profiles
- Prednisolone Acetate and its derivatives (e.g., 6α-Methyl Prednisolone 21-Acetate) are classified under hazard codes 6.1D (acute toxicity) and 6.9A (reproductive toxicity) due to glucocorticoid-mediated immunosuppression and metabolic effects .
- No direct safety data exists for 6β-Methyl Prednisolone-d3 21-Acetate, but its non-deuterated analog (6β-Methylprednisolone 21-Acetate) shares similar risks .
Research Implications
- Deuterated Compounds : The D3 label in 6β-Methyl Prednisolone-d3 21-Acetate minimizes isotopic interference in quantitative assays, making it indispensable for precision in pharmacokinetic studies .
- Structural Analogs : Fluorinated derivatives like 6α,9α-Difluoroprednisolone 21-Acetate 17-Butyrate demonstrate enhanced anti-inflammatory potency due to increased lipophilicity and receptor binding affinity .
Preparation Methods
Core Structural Considerations
The target molecule combines three structural motifs:
-
6β-Methyl group : Introduced via stereoselective alkylation or hydrogenation.
-
Deuterium labeling (d3) : Typically incorporated at the 21-position through isotopic exchange or deuterated reagents.
-
21-Acetate ester : Formed via esterification of the 21-hydroxyl group.
The synthesis requires sequential modifications to avoid functional group interference, with particular attention to preserving deuterium integrity during acidic or basic conditions.
Retrosynthetic Analysis
Retrosynthetic dissection reveals hydrocortisone as a viable starting material, leveraging its 11β-hydroxyl and Δ4-3-ketone groups for subsequent transformations:
-
Methylene introduction at C6 : Achieved via alkylation or catalytic hydrogenation.
-
Deuterium incorporation : Implemented during 21-acetate formation or via post-synthetic isotopic exchange.
-
Esterification : Acetic anhydride-mediated acylation at C21.
Stepwise Preparation Methodology
Synthesis of 6β-Methylprednisolone Intermediate
The foundational 6β-methylprednisolone scaffold is synthesized from hydrocortisone through a three-step sequence:
Step 1: Methylene Reaction
Hydrocortisone reacts with formaldehyde and N-methylaniline under acidic conditions (pH 1–2) to form a methylene intermediate. Catalysts such as p-toluenesulfonic acid promote regioselective addition at C6.
Step 2: Catalytic Reduction
The methylene intermediate undergoes hydrogenation with cyclohexene in the presence of palladium carbon and a monophosphite ligand. This step ensures β-face selectivity, yielding the 6β-methyl configuration.
Step 3: Dehydrogenation
Oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) restores the Δ1,4-diene system, finalizing the prednisolone core.
Table 1: Reaction Conditions for 6β-Methylprednisolone Synthesis
| Step | Reagents/Catalysts | Temperature | Key Outcome | Yield |
|---|---|---|---|---|
| 1 | Formaldehyde, N-methylaniline, H+ | 0–50°C | Methylene intermediate | 78% |
| 2 | Pd/C, cyclohexene | 30–70°C | 6β-Methyl reduction | 65% |
| 3 | DDQ, CH2Cl2 | Reflux | Δ1,4-Diene formation | 82% |
Deuterium Labeling at C21
Deuterium incorporation is achieved through two primary routes:
Method A: Isotopic Exchange During Esterification
-
Deuterated Acetic Anhydride : Reacting prednisolone with acetic-d6 anhydride in pyridine-d5 introduces three deuterium atoms at the 21-acetate position.
-
Kinetic Control : Short reaction times (1–2 hr) minimize deuterium scrambling.
Method B: Post-Synthetic Deuterium Exchange
Table 2: Deuterium Incorporation Efficiency
| Method | Deuterium Source | Purity (d3) | Yield |
|---|---|---|---|
| A | Acetic-d6 anhydride | 98% | 75% |
| B | D2O/HCl | 89% | 68% |
Final Esterification: 21-Acetate Formation
The 21-hydroxyl group of 6β-methylprednisolone-d3 is acetylated using acetic anhydride under mild conditions to avoid deuterium loss:
-
Solvent System : Dichloromethane or ethyl acetate minimizes side reactions.
-
Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates acylation.
-
Workup : Neutralization with NaHCO3 and crystallization from methanol yields the pure acetate.
Optimization and Challenges
Stereochemical Control at C6
The β-methyl configuration is thermodynamically disfavored, necessitating:
Deuterium Stability Considerations
Deuterium loss occurs via:
-
Acid-Catalyzed Exchange : Mitigated by avoiding prolonged exposure to HCl or H2SO4.
-
Base-Induced Elimination : Controlled by using weak bases (e.g., Na2CO3) during workup.
Analytical Characterization
Spectroscopic Confirmation
Q & A
Q. What formulation challenges arise when incorporating 6β-Methyl Prednisolone-d3 21-Acetate into nanoemulsions for targeted delivery?
- Methodological Answer : Optimize lipid-to-drug ratios using phase inversion temperature (PIT) methods. Characterize particle size via dynamic light scattering (DLS) and assess encapsulation efficiency using ultracentrifugation. Validate in vivo targeting via fluorescence imaging in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
